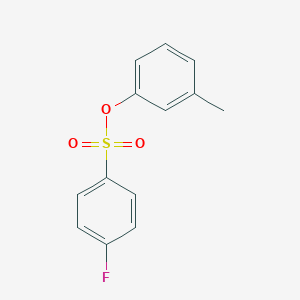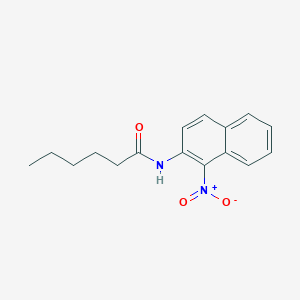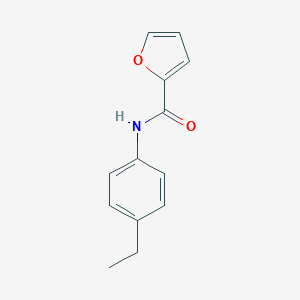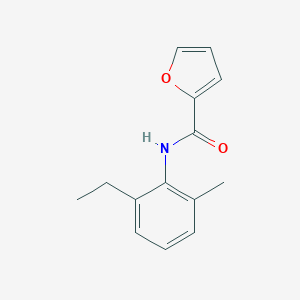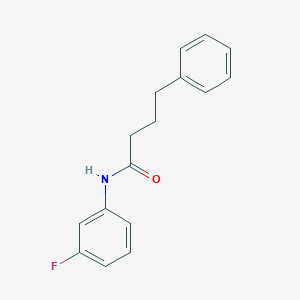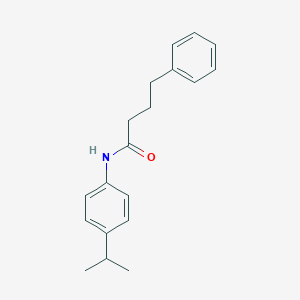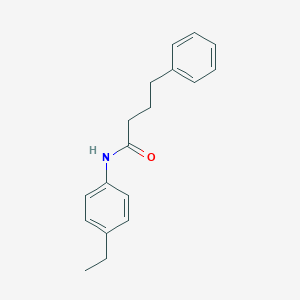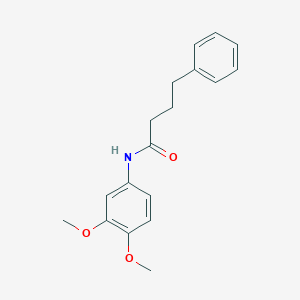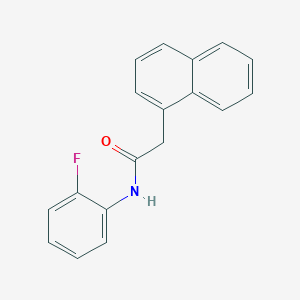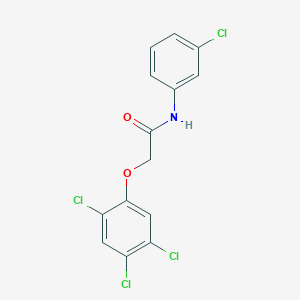
2,5-Dimethylphenyl cyclopentanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethylphenyl cyclopentanecarboxylate (DMC) is a chemical compound with potential applications in the field of pharmaceuticals and organic synthesis. It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone. The compound has a molecular weight of 218.3 g/mol and a melting point of 86-88°C. DMC is commonly used as a reagent in organic synthesis, but recent research has also revealed its potential as a pharmaceutical intermediate.
Mécanisme D'action
The exact mechanism of action of 2,5-Dimethylphenyl cyclopentanecarboxylate is not well understood, but it is thought to act as a nucleophile in organic reactions. This means that it is able to donate electrons to other molecules, which can lead to the formation of new chemical bonds.
Biochemical and Physiological Effects:
There is currently very little information available on the biochemical and physiological effects of 2,5-Dimethylphenyl cyclopentanecarboxylate. However, it is known that the compound is relatively non-toxic and does not exhibit any significant cytotoxicity in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,5-Dimethylphenyl cyclopentanecarboxylate in lab experiments is that it is a relatively simple and inexpensive compound to synthesize. Additionally, 2,5-Dimethylphenyl cyclopentanecarboxylate is a versatile reagent that can be used in a wide variety of organic reactions. However, one of the limitations of using 2,5-Dimethylphenyl cyclopentanecarboxylate is that it is not always easy to obtain high yields of the compound, particularly when using certain solvents.
Orientations Futures
There are several potential future directions for research on 2,5-Dimethylphenyl cyclopentanecarboxylate. One area of interest is the development of new pharmaceuticals that incorporate 2,5-Dimethylphenyl cyclopentanecarboxylate as an intermediate. Another potential direction is the investigation of new synthetic routes for the synthesis of 2,5-Dimethylphenyl cyclopentanecarboxylate, which could lead to higher yields and more efficient production methods. Additionally, further research is needed to fully understand the mechanism of action and biochemical effects of 2,5-Dimethylphenyl cyclopentanecarboxylate.
Méthodes De Synthèse
The synthesis of 2,5-Dimethylphenyl cyclopentanecarboxylate is typically achieved through the reaction of cyclopentanecarboxylic acid with 2,5-dimethylphenyl magnesium bromide. This reaction produces 2,5-Dimethylphenyl cyclopentanecarboxylate as a white crystalline solid with a yield of around 70-80%. The reaction can be carried out in a variety of solvents, including diethyl ether and tetrahydrofuran.
Applications De Recherche Scientifique
2,5-Dimethylphenyl cyclopentanecarboxylate has been the subject of several recent studies due to its potential applications in the field of medicine. One study investigated the use of 2,5-Dimethylphenyl cyclopentanecarboxylate as an intermediate in the synthesis of a potential anti-cancer drug. The researchers found that 2,5-Dimethylphenyl cyclopentanecarboxylate was a key intermediate in the synthesis of the drug, and that it exhibited good anti-cancer activity in vitro. Another study investigated the use of 2,5-Dimethylphenyl cyclopentanecarboxylate in the synthesis of a potential anti-inflammatory drug. The researchers found that 2,5-Dimethylphenyl cyclopentanecarboxylate was a useful intermediate in the synthesis of the drug, and that it exhibited good anti-inflammatory activity in vitro.
Propriétés
Formule moléculaire |
C14H18O2 |
|---|---|
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
(2,5-dimethylphenyl) cyclopentanecarboxylate |
InChI |
InChI=1S/C14H18O2/c1-10-7-8-11(2)13(9-10)16-14(15)12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3 |
Clé InChI |
WVDGEWOVLUQTQY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OC(=O)C2CCCC2 |
SMILES canonique |
CC1=CC(=C(C=C1)C)OC(=O)C2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(dimethylamino)phenyl]octanamide](/img/structure/B291054.png)
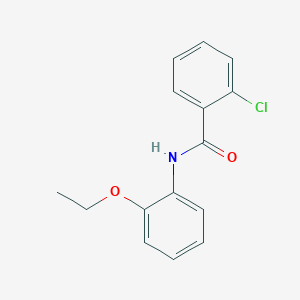
![N-[4-(diethylamino)phenyl]octanamide](/img/structure/B291056.png)
